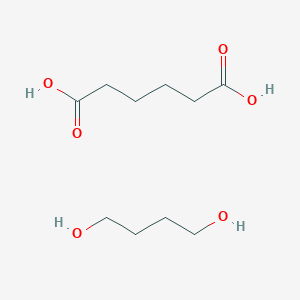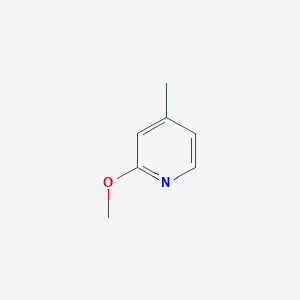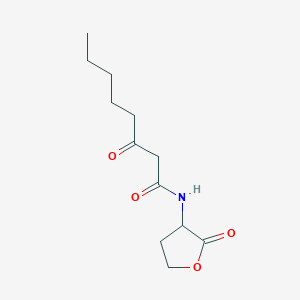
3-oxo-N-(2-oxooxolan-3-yl)octanamide
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally similar to 3-oxo-N-(2-oxooxolan-3-yl)octanamide involves multi-step organic reactions. For instance, the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives includes converting 4-hydroxy coumarin to its corresponding ethyl propanoate, followed by hydrolysis and amine substitution reactions (D. Rambabu et al., 2012). Such methodologies can be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. For related compounds, X-ray diffraction studies have been used to confirm the molecular structures, providing detailed insights into the atomic arrangements and confirming theoretical predictions about molecular geometry (A. Fadda et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to this compound can be understood by studying their involvement in various reactions. For example, the ene reaction of 3-oxabicyclo[3.3.0]oct-1(5)-ene-2,4-dione with cyclopentadiene shows specific reactivity patterns that could be extrapolated to understand the chemical behavior of this compound (P. Camps et al., 1984).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. Studies on similar compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, provide insights into how molecular features influence these properties, which can help predict the behavior of this compound in different environments (Alaa M. Munshi et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are key to understanding a compound's utility in scientific research. For example, the synthesis and reactivity of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes provide a foundation for discussing the reactivity and potential applications of this compound (A. Kakanejadifard et al., 2004).
Scientific Research Applications
Synthesis and Utility in Heterocyclic Compounds
3-oxo-N-(pyridin-2-yl)butanamide, a related compound, has been extensively studied for its synthesis methods and reactivity. These compounds serve as precursors for heterocyclic compounds, utilizing reactions with diketene and aromatic primary amine, or 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda, Abdel‐Galil, & Elattar, 2015).
Luminescent Properties and Applications
Benzothiazole derivatives, such as N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, exhibit luminescent properties with potential applications in white light emission. These compounds, when doped in a polymer matrix, can achieve emission in the saturated white-light region, suggesting their use in light-emitting devices (Lu et al., 2017).
Novel Drug Design and PPARα Ligands
Oleoylethanolamide analogues, including similar structures like N-(2-hydroxyethyl)-8-(3-octyl-oxiran-2-yl)octanamide, have been designed as PPARα ligands, indicating their potential in developing treatments for metabolic diseases, inflammation, and cancer. The synthesis of these compounds involves multiple steps, including epoxidation and cyclopropanation, highlighting their relevance in medicinal chemistry (Li-ren, 2007).
Antibacterial Activity of Fluoroquinolinyl-β-lactam Derivatives
N-(3-chloro-2-(2-fluoro-quinolin-3-yl)-4-oxo-azetidin-1-yl)-octanamides, structurally related compounds, have been synthesized and show significant in vitro antibacterial activity. These compounds represent a new class of antibacterial agents with potential clinical applications (Kidwai et al., 2000).
Mechanism of Action
Target of Action
N-(3-Oxooctanoyl)-DL-homoserine lactone is a microbial quorum-sensing signaling molecule . It primarily targets the TraR and TraI proteins of Agrobacterium tumefaciens . These proteins mediate cell-density-dependent expression of the Ti plasmid tra regulon . TraI synthesizes the autoinducer pheromone N-(3-Oxooctanoyl)-DL-homoserine lactone, while TraR is a responsive transcriptional activator .
Mode of Action
The interaction of N-(3-Oxooctanoyl)-DL-homoserine lactone with its targets results in significant changes. It stimulates the tra gene expression . The compound enhances the affinity of TraR either for other TraR monomers or for DNA binding sites . Overexpression of TraR potentiates this interaction by mass action .
Biochemical Pathways
N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing (QS) system . QS is used by bacteria to regulate their gene expression in a density-dependent manner . This mechanism is mediated by the constant synthesis and perception of small signaling molecules, which proportionally increase in concentration with increasing cell numbers .
Pharmacokinetics
It’s known that the compound can be produced by agrobacterium tumefaciens f2 . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .
Result of Action
The molecular and cellular effects of N-(3-Oxooctanoyl)-DL-homoserine lactone’s action are significant. In wild-type strains, only N-(3-Oxooctanoyl)-DL-homoserine lactone significantly stimulates tra gene expression, while many autoinducer analogs are potent antagonists . The microbial flocculant production increased by 1.55 times and the flocculation efficiency increased by 10.96% under certain fermentation conditions .
Action Environment
The action, efficacy, and stability of N-(3-Oxooctanoyl)-DL-homoserine lactone are influenced by environmental factors. For instance, the optimal fermentation conditions for adding N-(3-Oxooctanoyl)-DL-homoserine lactone were found to be 0.22 μM N-(3-Oxooctanoyl)-DL-homoserine lactone at 30.36 °C and an initial pH of 8.11 .
properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403631 | |
| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106983-27-1 | |
| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3OC8HSL affect Brenneria rubrifaciens even though it's not a primary signaling molecule produced by this bacterium?
A1: While Brenneria rubrifaciens primarily produces N-(3-oxohexanoyl)-homoserine lactone (3OC6HSL) and N-hexanoyl-homoserine lactone (C6HSL) for quorum sensing [], research indicates that 3OC8HSL, an AHL produced by other bacterial species, can also influence its behavior. Specifically, 3OC8HSL can induce rubrifacine production in a B. rubrifaciens bruI mutant strain, which lacks the ability to produce its own AHLs []. This suggests potential cross-talk between different bacterial species via AHL signaling molecules. Furthermore, 3OC8HSL can restore the ability of the bruI mutant to elicit a hypersensitive response (HR) in tobacco leaves, indicating its influence on the pathogenicity of B. rubrifaciens []. This highlights the complex interplay of AHL signaling in bacterial communities and their interactions with host plants.
Q2: What is the significance of the observation that 3OC8HSL induces rubrifacine production in a B. rubrifaciens bruI mutant?
A2: The induction of rubrifacine production by 3OC8HSL in the B. rubrifaciens bruI mutant has several key implications. Firstly, it suggests that the bruR gene, which is adjacent to bruI and encodes a LuxR homologue, may be involved in recognizing and responding to a broader range of AHLs beyond those primarily produced by B. rubrifaciens []. Secondly, the ability of 3OC8HSL to restore both rubrifacine production and the HR in the bruI mutant suggests a link between these phenotypes and quorum sensing []. This provides valuable insights into the role of quorum sensing in regulating virulence factors and the interaction of B. rubrifaciens with its host.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






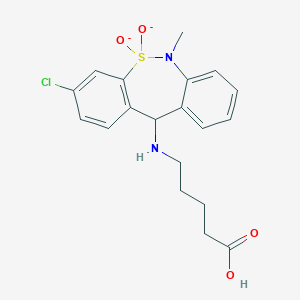
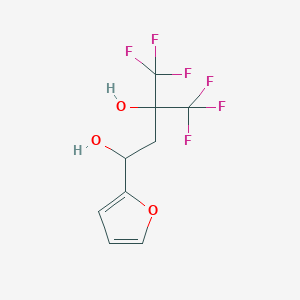


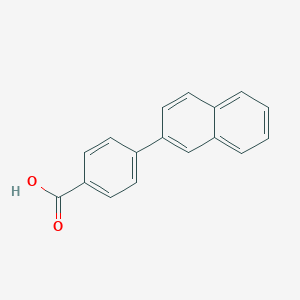
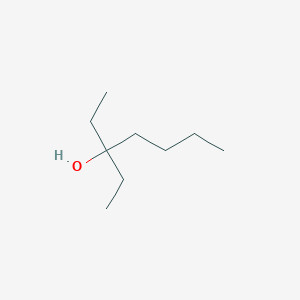
![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)


